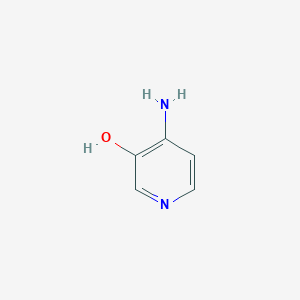

4-Amino-3-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDKLFOUWUHPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-53-9 | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-4-aminopyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cholinergic Profile of 4-Amino-3-hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cholinergic activity related to 4-Amino-3-hydroxypyridine. Contrary to initial hypotheses, current scientific literature does not support a direct cholinergic mechanism of action for this compound itself. Instead, its primary relevance in cholinergic pharmacology is as a major metabolite of the well-characterized cholinergic agent, 4-aminopyridine (dalfampridine). This document will therefore elucidate the established mechanism of action of 4-aminopyridine as a potassium channel blocker that enhances acetylcholine release, and detail its metabolic conversion to this compound. This guide will present available quantitative data, experimental protocols, and signaling pathway diagrams to provide a clear and accurate understanding for research and drug development professionals.

Introduction: The 4-Aminopyridine Family and Cholinergic Activity

The pyridines are a class of heterocyclic organic compounds that have been a source of various pharmacologically active molecules. Within this family, 4-aminopyridine has been identified as a potent agent that modulates cholinergic neurotransmission. Its hydroxylated metabolite, this compound, is a key product of its biotransformation in humans. Understanding the distinct roles of the parent drug and its metabolite is crucial for a precise comprehension of their pharmacological profiles.

Mechanism of Action: 4-Aminopyridine as an Enhancer of Acetylcholine Release

The primary cholinergic effect of the 4-aminopyridine family is attributed to the parent compound, 4-aminopyridine. It does not act as a direct agonist at cholinergic receptors or as an acetylcholinesterase inhibitor. Instead, its mechanism is centered on the presynaptic enhancement of acetylcholine release.

4-aminopyridine is a potent blocker of voltage-gated potassium (K+) channels in neuronal membranes.[1][2] By inhibiting these channels, 4-aminopyridine broadens the action potential in the presynaptic nerve terminal. This prolongation of the action potential leads to an increased influx of calcium ions (Ca2+) through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration facilitates the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, resulting in an enhanced release of acetylcholine into the synaptic cleft.[2][3] This increased availability of acetylcholine then leads to a greater activation of postsynaptic nicotinic and muscarinic receptors, producing the observed cholinergic effects.

dot

Caption: Mechanism of 4-Aminopyridine on Acetylcholine Release.

Metabolism of 4-Aminopyridine to this compound

This compound has been identified as a major metabolite of 4-aminopyridine in humans.[4][5][6] The biotransformation of 4-aminopyridine is limited, with a significant portion of the drug excreted unchanged.[6] The primary metabolic pathway involves the hydroxylation of 4-aminopyridine to form this compound. This reaction is catalyzed by cytochrome P450 enzymes, with CYP2E1 being the major contributor.[4][5] Following its formation, this compound can be further metabolized through conjugation, primarily to a sulfate conjugate.[5]

dot

Caption: Metabolic Pathway of 4-Aminopyridine.

Quantitative Data

Currently, there is a lack of quantitative data in the public domain regarding the direct cholinergic activity of this compound (e.g., receptor binding affinities, acetylcholinesterase inhibition). The available quantitative data primarily pertains to the metabolism of its parent compound, 4-aminopyridine.

| Parameter | Value | Compound | Enzyme Source | Reference |

| Km for 3-hydroxylation | 207 µM | 4-Aminopyridine | Human Liver Microsomes | [4] |

Experimental Protocols

In Vitro Metabolism of 4-Aminopyridine

This protocol is adapted from studies investigating the cytochrome P450-mediated metabolism of 4-aminopyridine.[4][5]

Objective: To determine the in vitro metabolism of 4-aminopyridine to this compound using human liver microsomes.

Materials:

-

4-aminopyridine

-

Human liver microsomes

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

EDTA

-

NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile

-

Internal standard (e.g., 3,4-diaminopyridine)

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing human liver microsomes (1 mg protein/mL), potassium phosphate buffer, MgCl2, and EDTA.

-

Add 4-aminopyridine at various concentrations (e.g., 1, 10, 100 µM).

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reactions by adding cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.

Acetylcholine Release Assay

This protocol is a general method for assessing the effect of compounds on acetylcholine release from brain tissue, as has been done for 4-aminopyridine.[1]

Objective: To measure the effect of a test compound on the evoked release of acetylcholine from brain slices.

Materials:

-

Rat frontal cortical slices

-

[3H]choline

-

Superfusion apparatus

-

Physiological salt solution (e.g., Krebs' solution)

-

Scintillation counter

-

Electrical stimulation device

Procedure:

-

Prepare brain slices (e.g., from the rat frontal cortex).

-

Load the slices with [3H]choline, which is taken up by cholinergic neurons and converted to [3H]acetylcholine.

-

Place the loaded slices in a superfusion chamber and continuously perfuse with physiological salt solution.

-

Collect fractions of the superfusate at regular intervals to measure basal tritium outflow.

-

Evoke acetylcholine release by electrical stimulation of the slices.

-

To test the effect of a compound, add it to the superfusion medium before and during the electrical stimulation.

-

Measure the tritium content in the collected fractions using a scintillation counter.

-

An increase in stimulation-evoked tritium outflow in the presence of the compound compared to control indicates an enhancement of acetylcholine release.

Signaling Pathways

The cholinergic effects related to the 4-aminopyridine family are initiated presynaptically. The downstream signaling will depend on which postsynaptic cholinergic receptors (muscarinic or nicotinic) are activated by the increased concentration of acetylcholine in the synaptic cleft.

dot

Caption: Overall Signaling Cascade for 4-Aminopyridine.

Conclusion

The available scientific evidence indicates that this compound is the primary metabolite of the cholinergically active compound 4-aminopyridine. The cholinergic effects of this chemical family are mediated by 4-aminopyridine's action as a presynaptic potassium channel blocker, which enhances the release of acetylcholine. There is currently no substantial evidence to suggest that this compound itself possesses direct cholinergic activity. Future research could investigate the pharmacological activity of this metabolite to fully characterize its profile. For drug development professionals, the focus should remain on the well-established mechanism of 4-aminopyridine and its pharmacokinetic and metabolic profile, including its conversion to this compound.

References

- 1. 4-Aminopyridine interrupts the modulation of acetylcholine release mediated by muscarinic and opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of 4-aminopyridine on acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of 4-aminopyridine on acetylcholine release. (1977) | E. S. Vizi | 80 Citations [scispace.com]

- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Amino-3-hydroxypyridine: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation of 4-Amino-3-hydroxypyridine. The document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound. Experimental protocols and data interpretation are provided to assist researchers in their analytical workflows.

Introduction to this compound

This compound, with the chemical formula C₅H₆N₂O and a molecular weight of 110.11 g/mol , is a pyridine derivative of interest in medicinal chemistry and drug development.[1] Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, suggests potential biological activity. Aminopyridine derivatives are known to exhibit a range of pharmacological effects, including the modulation of ion channels. Understanding the precise structure and spectroscopic properties of this compound is crucial for its identification, purity assessment, and the elucidation of its mechanism of action in biological systems.

Spectroscopic Data

Table 1: ¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 | d | ~5.0 |

| H-5 | ~6.8 | dd | ~5.0, 1.5 |

| H-6 | ~7.5 | d | ~1.5 |

| -NH₂ | Broad | s | - |

| -OH | Broad | s | - |

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~145 |

| C-4 | ~125 |

| C-5 | ~115 |

| C-6 | ~135 |

Note: Predicted values are based on additive rules and comparison with isomers. Experimental verification is recommended.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Medium-Strong | C=C and C=N ring stretching |

| 1500-1400 | Medium | N-H bending |

| 1300-1200 | Medium | C-O stretching |

| 1200-1000 | Medium | C-N stretching |

Note: A definitive FT-IR spectrum for this compound is available from Bio-Rad Laboratories, Inc., obtained from a KBr pellet.[2][3]

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol | ~280-290 | Not available |

Note: The absorption maximum is an estimate based on related aromatic amines and hydroxypyridines.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 82 | Variable | [M - CO]⁺ |

| 81 | Variable | [M - HCN]⁺ |

| 65 | Variable | [C₅H₅]⁺ |

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 45-90°, longer relaxation delays may be necessary for quaternary carbons.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent disc.

-

-

Instrumentation: Use a FT-IR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically absorbance values between 0.1 and 1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Fill a matched cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis: Determine the λmax and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Potential Signaling Pathway Involvement

Aminopyridines are a class of compounds known for their ability to block voltage-gated potassium (K⁺) channels.[4][5][6][7][8] 4-Aminopyridine, a close structural analog of the title compound, is a non-selective blocker of these channels. The proposed mechanism involves the physical occlusion of the ion-conducting pore from the intracellular side. This blockage prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release. This mechanism is the basis for the therapeutic use of some aminopyridines in neurological disorders. Given the structural similarity, it is plausible that this compound exhibits a similar mode of action.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 4-Amino-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 4-Amino-3-hydroxypyridine, a crucial pyridine derivative in pharmaceutical research and development. Understanding these fundamental physicochemical properties is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing qualitative information and outlines the standard experimental protocols for determining these critical parameters.

Aqueous Solubility of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.

Qualitative Solubility Profile

This compound is generally described as being soluble in water and other polar organic solvents like methanol and ethanol.[1] The presence of both an amino and a hydroxyl group, capable of forming hydrogen bonds with water molecules, contributes to its aqueous solubility. However, its solubility in non-polar organic solvents such as n-hexane and benzene is reported to be very low.[1] One source categorizes its water solubility as "moderately soluble".[1]

Factors Influencing Solubility

The solubility of this compound in aqueous solutions is expected to be significantly influenced by:

-

pH: The molecule possesses both a basic amino group and an acidic hydroxyl group, meaning its ionization state, and therefore solubility, will change with pH. At lower pH, the amino group will be protonated, likely increasing solubility. At higher pH, the hydroxyl group can be deprotonated, which may also affect solubility.

-

Temperature: Generally, the solubility of solid compounds in liquids increases with temperature.

-

Presence of Co-solvents: The addition of water-miscible organic solvents can either increase or decrease the solubility depending on the polarity of the co-solvent and the solute.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature and pH.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

pH buffers (e.g., phosphate, citrate)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions at different pH values relevant to physiological and formulation conditions (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffered solution in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to further separate the solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent (e.g., the corresponding buffer or mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mol/L, at the specified pH and temperature.

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

| pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 1.2 | 25 | [Experimental Value] | [Calculated Value] |

| 4.5 | 25 | [Experimental Value] | [Calculated Value] |

| 6.8 | 25 | [Experimental Value] | [Calculated Value] |

| 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| 1.2 | 37 | [Experimental Value] | [Calculated Value] |

| 4.5 | 37 | [Experimental Value] | [Calculated Value] |

| 6.8 | 37 | [Experimental Value] | [Calculated Value] |

| 7.4 | 37 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders for experimental data.

Aqueous Stability of this compound

The chemical stability of an API in aqueous solution is a critical quality attribute that can impact its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Qualitative Stability Profile

This compound is described as being stable under normal conditions.[1] However, its stability can be compromised in the presence of strong acids, strong bases, and strong oxidizing agents.[1] The amino and hydroxyl groups on the pyridine ring are susceptible to oxidation, and changes in pH can catalyze hydrolytic degradation or other reactions.[1]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Experimental Protocols for Forced Degradation:

A typical forced degradation study involves subjecting an aqueous solution of this compound to the following conditions:

1. Acid Hydrolysis:

-

Conditions: Reflux with 0.1 N HCl at 60°C for a specified period (e.g., 30 minutes to several hours).[2]

-

Procedure:

-

Dissolve a known concentration of this compound in 0.1 N HCl.

-

Heat the solution in a water bath at 60°C.

-

Withdraw samples at various time points.

-

Neutralize the samples with a suitable base (e.g., 0.1 N NaOH) before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

2. Alkaline Hydrolysis:

-

Conditions: Reflux with 0.1 N NaOH at 60°C for a specified period.[2]

-

Procedure:

-

Dissolve a known concentration of this compound in 0.1 N NaOH.

-

Heat the solution in a water bath at 60°C.

-

Withdraw samples at various time points.

-

Neutralize the samples with a suitable acid (e.g., 0.1 N HCl) before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

3. Oxidative Degradation:

-

Conditions: Treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3]

-

Procedure:

-

Dissolve a known concentration of this compound in water.

-

Add a specified volume of hydrogen peroxide solution.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at various time points.

-

Analyze the samples using a stability-indicating HPLC method.

-

4. Thermal Degradation (in solution):

-

Conditions: Heat an aqueous solution of the compound at an elevated temperature (e.g., 60-80°C).

-

Procedure:

-

Dissolve a known concentration of this compound in water at a neutral pH.

-

Heat the solution in a temperature-controlled oven or water bath.

-

Withdraw samples at various time points.

-

Cool the samples to room temperature before analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

5. Photostability:

-

Conditions: Expose an aqueous solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).

-

Procedure:

-

Prepare two solutions of this compound.

-

Wrap one container in aluminum foil to serve as a dark control.

-

Expose both solutions to the specified light source for a defined period.

-

Withdraw samples at various time points.

-

Analyze the samples using a stability-indicating HPLC method.

-

Data Presentation:

The results of the forced degradation studies should be presented in a table summarizing the extent of degradation under each condition.

| Stress Condition | Reagent/Temperature | Duration | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | [Time] | [Value] | [Value] |

| Alkaline Hydrolysis | 0.1 N NaOH, 60°C | [Time] | [Value] | [Value] |

| Oxidation | 3% H₂O₂, RT | [Time] | [Value] | [Value] |

| Thermal | 70°C | [Time] | [Value] | [Value] |

| Photolytic | ICH Q1B | [Time] | [Value] | [Value] |

Note: The values in this table are placeholders for experimental data.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically HPLC. This method must be able to separate the intact drug from its degradation products and any process-related impurities.

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The method should be able to resolve the peak of the active ingredient from the peaks of all potential degradation products.

-

Accuracy: The method should provide results that are close to the true value.

-

Precision: The method should produce consistent results for repeated analyses of the same sample.

-

Linearity: The response of the detector should be directly proportional to the concentration of the analyte over a given range.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Flow for Forced Degradation Studies

Caption: Logical Flow of Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the aqueous solubility and stability of this compound. While specific quantitative data remains elusive in the public domain, the qualitative information and detailed experimental protocols presented herein offer a robust framework for researchers and drug development professionals. The successful development of a drug product containing this compound will necessitate the rigorous experimental determination of these properties to ensure a safe, effective, and stable formulation. The outlined methodologies for solubility determination and forced degradation studies provide a clear path forward for generating this critical data.

References

Synthesis and Characterization of Novel 4-Amino-3-hydroxypyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel 4-Amino-3-hydroxypyridine derivatives. This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, enzyme inhibitory, and cholinergic properties. This document details synthetic methodologies, presents characterization data in a structured format, and explores the underlying signaling pathways associated with their biological functions.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving multi-step processes. The chosen pathway typically depends on the desired substitution pattern on the pyridine ring. Below are representative synthetic strategies and detailed experimental protocols.

General Synthetic Approach: De Novo Synthesis of Polysubstituted 3-Hydroxypyridines

A versatile method for the synthesis of polysubstituted 3-hydroxypyridines involves a palladium-catalyzed cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. This "anti-Wacker"-type cyclization is followed by oxidation and elimination to yield the desired 3-hydroxypyridine core, which can be further functionalized. While this method does not directly yield 4-amino derivatives, it provides a robust pathway to the core 3-hydroxypyridine scaffold, which can then be modified to introduce the 4-amino group through nitration and subsequent reduction.

Synthesis of 2-Amino-3-hydroxy-4-substituted Pyridines via Regioselective Metalation

An efficient route for preparing 2-amino-3-hydroxy-4-substituted pyridines utilizes the regioselective metalation of a protected 2-amino-3-hydroxypyridine derivative. The 2-amino and 3-hydroxy groups are initially protected as an oxazolidinone. This directing group facilitates lithiation at the 4-position, allowing for the introduction of various substituents through reaction with electrophiles. Subsequent deprotection yields the target compounds.

Experimental Protocols

This protocol describes the nitration of 4-aminopyridine, a key step towards the synthesis of this compound, as the nitro group can be subsequently reduced to an amino group and the amino group at the 4-position can be converted to a hydroxyl group via diazotization.

Materials:

-

4-Aminopyridine

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

-

Ammonia solution

-

Water

Procedure:

-

Under ice-bath conditions, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL).

-

Slowly add fuming nitric acid (2.5 mL) dropwise while maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.

-

Allow the reaction mixture to warm to room temperature and then heat at 90°C for 3 hours.

-

After cooling, continue stirring at room temperature overnight.

-

Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia solution.

-

Collect the resulting precipitate by filtration and dry under reduced pressure to yield 4-amino-3-nitropyridine as a yellow solid.[1]

Characterization of this compound Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure, purity, and physicochemical properties.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as N-H, O-H, and C=O bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

-

Melting Point (m.p.): The melting point is a useful indicator of the purity of a solid compound.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to assess the purity of the final products.

Tabulated Characterization Data

The following table summarizes the characterization data for a selection of synthesized 3-hydroxypyridine derivatives.

| Compound ID | Structure | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm-1) | HRMS (ESI, [M+Na]+) |

| 5a | 7.73 (d, J = 8.0 Hz, 2H), 7.32–7.28 (m, 4H), 6.87 (d, J = 8.8 Hz, 2H), 5.82 (s, 1H), 4.49 (m, 1H), 4.47 (d, J = 16.0 Hz, 1H), 4.34 (m, 1H), 3.81 (s, 3H), 3.74 (d, J = 16.0 Hz, 1H), 2.42 (s, 3H), 1.88 (br-s, 1H), 0.91 (d, J = 6.8 Hz, 3H) | 159.9, 143.5, 137.0, 133.5, 129.8, 129.5, 127.0, 126.3, 123.2, 114.0, 67.0, 55.3, 50.8, 41.5, 21.5, 9.4 | 3497, 1608, 1335, 1515, 1160, 1030, 816, 752, 659 | calcd for C20H23NNaO4S 396.1240, found 396.1242 | |

| 5b | 7.63 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 6.8 Hz, 2H), 7.30–7.15 (m, 7H), 6.77 (d, J = 8.8 Hz, 2H), 6.05 (s, 1H), 6.02 (s, 1H), 4.18 (dd, J = 7.6, 10.3 Hz, 1H), 3.88 (dd, J = 7.6 Hz, 14.1 Hz, 1H), 3.74 (s, 3H), 2.84 (dd, J = 10.3, 14.1 Hz, 1H), 2.37 (s, 3H), 1.82 (br-s, 1H) | 159.4, 143.4, 137.8, 137.68, 137.66, 130.0, 129.6, 129.0, 128.5, 128.0, 127.2, 127.0, 126.5, 113.9, 62.8, 57.5, 55.2, 43.6, 21.5 | 3491, 1606, 1513, 1335, 1250, 1160, 1034, 815, 744, 704, 661 | calcd for C25H25NNaO4S 458.1397, found 458.1398 | |

| 5c | 7.74 (d, J = 8.0 Hz, 2H), 7.32–7.20 (m, 4H), 6.88 (d, J = 8.8 Hz, 2H), 5.56 (s, 1H), 4.97 (q, J = 7.2 Hz, 1H), 4.26 (m, 1H), 4.13 (m, 1H), 3.82 (s, 3H), 2.40 (s, 3H), 1.78 (br-s, 1H), 1.31 (d, J = 7.2 Hz, 3H), 1.23 (d, J = 7.2 Hz, 3H) | 159.4, 143.3, 142.0, 138.4, 130.9, 129.8, 127.9, 126.8, 123.8, 113.9, 65.8, 55.3, 49.8, 49.7, 22.1, 21.5, 14.8 | 3492, 1607, 1514, 1248, 1157, 752, 660 | calcd for C21H25NNaO4S 410.1397, found 410.1396 |

Data extracted from a study on the de novo synthesis of polysubstituted 3-hydroxypyridines.[2]

Biological Activities and Signaling Pathways

This compound derivatives have demonstrated a range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 3-hydroxypyridine-4-one derivatives against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 3-hydroxypyridine-4-one derivatives against selected microorganisms.

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 6a | >512 | >512 | 512 | 512 |

| 6b | 64 | 128 | 256 | 256 |

| 6c | 32 | 32 | 128 | 128 |

| Ampicillin | 64 | 128 | - | - |

| Fluconazole | - | - | 16 | 32 |

Data extracted from a study on the antimicrobial evaluation of new 3-hydroxypyridine-4-one analogues.[3]

Enzyme Inhibition

Certain 3-hydroxypyridine-4-one derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for the development of agents for treating hyperpigmentation disorders. Their inhibitory activity is often linked to their ability to chelate the copper ions in the active site of the enzyme.

The table below presents the tyrosinase inhibitory activity (IC50 values) for a series of substituted 3-hydroxypyridine-4-one derivatives.

| Compound ID | Substitution | IC50 (µM) |

| 6b | 4-OH-3-OCH3 | 25.82 |

| 6e | 2-Cl | 94.73 |

| 6f | 3-Cl | 88.30 |

| 6h | 3-NO2 | 83.94 |

| Kojic Acid (Control) | - | 16.68 |

Data extracted from a study on new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents.[4]

Cholinergic Activity and Associated Signaling Pathways

The parent compound, this compound, has been identified as a cholinergic drug that binds to acetylcholine receptors. Acetylcholine receptors are broadly classified into two types: nicotinic (ionotropic) and muscarinic (metabotropic), both of which are involved in a multitude of physiological processes in the central and peripheral nervous systems.

Activation of acetylcholine receptors initiates a cascade of intracellular signaling events. Nicotinic receptors, being ligand-gated ion channels, mediate fast synaptic transmission by allowing the influx of cations like Na+ and Ca2+. Muscarinic receptors are G-protein coupled receptors (GPCRs) that modulate a variety of downstream effectors, leading to more prolonged cellular responses.

The following diagram illustrates the general signaling pathways activated by muscarinic and nicotinic acetylcholine receptors.

The interaction of novel this compound derivatives with specific subtypes of these receptors could lead to the modulation of these pathways, offering therapeutic potential for a range of neurological and physiological disorders. Further research is required to elucidate the precise receptor subtype selectivity and downstream effects of these novel compounds.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological activities of novel this compound derivatives. The synthetic strategies outlined offer versatile routes to a wide range of substituted analogs. The characterization data confirms the successful synthesis and provides a basis for structure-activity relationship studies. The demonstrated antimicrobial and enzyme inhibitory activities, along with the potential for cholinergic modulation, highlight the significant therapeutic potential of this class of compounds. Further investigation into their specific molecular targets and mechanisms of action will be crucial for the development of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of 4-Amino-3-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of 4-Amino-3-hydroxypyridine, a primary metabolite of the potassium channel blocker 4-aminopyridine (4-AP). Understanding the metabolic fate of this compound is crucial for comprehending the overall pharmacokinetics and potential drug-drug interactions of its parent drug. This document details the known metabolic pathways, presents relevant quantitative data, outlines experimental protocols for studying its biotransformation, and provides visual representations of the metabolic processes and experimental workflows.

Metabolic Pathway of this compound

The in vitro metabolism of 4-aminopyridine (4-AP) is limited, with the primary route being hydroxylation to form this compound (also referred to as 3-hydroxy-4-aminopyridine or 3-hydroxy-4-AP).[1][2] This initial oxidative step is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1, with a potential minor contribution from CYP2C8.[1][2]

Following its formation, this compound undergoes further phase II metabolism, specifically sulfation, to yield 3-hydroxy-4-aminopyridine sulfate.[1][2] This sulfate conjugate is a major metabolite of 4-AP found in vivo. While the formation of the sulfate conjugate is established, the specific sulfotransferase (SULT) enzyme isoform responsible for this reaction has not been definitively identified in the reviewed literature.

The overall metabolic pathway is depicted in the diagram below:

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro studies on the metabolism of 4-aminopyridine and the formation of its metabolites.

Table 1: Enzyme Kinetics of 4-Aminopyridine 3-Hydroxylation

| Enzyme System | Substrate Concentration | Vmax (pmol/min/mg protein) | Km (µM) | Reference |

| Human Liver Microsomes | 1 - 500 µM | 1.8 (High Affinity) | 21 (High Affinity) | [1] |

| Human Liver Microsomes | 1 - 500 µM | 13 (Low Affinity) | 430 (Low Affinity) | [1] |

Table 2: Correlation of 4-Aminopyridine Metabolism with CYP Isoform Activity in Human Liver Microsomes

| CYP Isoform | Correlation Coefficient (r) | p-value | Reference |

| CYP2E1 | 0.596 | < 0.001 | [2] |

| CYP2C8 | 0.608 | < 0.001 | [2] |

Table 3: Inhibition of 4-Aminopyridine Metabolism

| Inhibitor | Target Enzyme | Inhibition (%) | Pre-incubation | Reference |

| Diethyldithiocarbamate (DDC) | CYP2E1 | 58% | With | [1] |

| Quercetin | CYP2C8 | 32% | Without | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to investigate the metabolism of this compound.

Reaction Phenotyping of this compound Sulfation

This protocol outlines a general approach to identify the specific SULT isoform(s) responsible for the sulfation of this compound.

Objective: To determine which human SULT isoform(s) catalyze the sulfation of this compound.

Materials:

-

This compound

-

Recombinant human SULT isoforms (e.g., SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1E1, SULT2A1)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare incubation mixtures containing potassium phosphate buffer, MgCl₂, and the specific recombinant SULT isoform.

-

Add this compound to the incubation mixtures to initiate the reaction. A typical substrate concentration to start with is 10 µM.

-

Initiate the enzymatic reaction by adding PAPS.

-

Incubate the mixtures at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the formation of 3-hydroxy-4-aminopyridine sulfate using a validated LC-MS/MS method.

-

Compare the rate of metabolite formation across the different SULT isoforms to identify the primary enzyme(s) responsible for the reaction.

References

- 1. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Amino-3-hydroxypyridine in Neurobiology and Neuronal Growth Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the neurobiological role and neuronal growth inhibition of 4-Amino-3-hydroxypyridine is currently limited. This guide provides a comprehensive overview based on its well-studied parent compound, 4-aminopyridine (4-AP), and available data on its metabolism. The information presented for 4-AP should be considered as a proxy, with the explicit understanding that the metabolite's specific activities may differ.

Introduction: The Link Between 4-Aminopyridine and its Hydroxylated Metabolite

This compound is a primary metabolite of 4-aminopyridine (4-AP), a compound extensively studied for its effects on the central nervous system. 4-AP, also known as dalfampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis. The conversion of 4-AP to this compound is a key step in its metabolism.

Metabolism of 4-Aminopyridine

In humans, 4-aminopyridine undergoes limited metabolism, with a significant portion excreted unchanged.[1][2][3][4] The primary metabolic pathway involves hydroxylation to form this compound.[1][3][4] This reaction is catalyzed by cytochrome P450 enzymes, with CYP2E1 identified as a major contributor.[1][2] Following its formation, this compound can be further conjugated to form 3-hydroxy-4-AP sulfate.[1][3]

Metabolic Pathway of 4-Aminopyridine

Caption: Metabolic conversion of 4-Aminopyridine.

Neurobiology of 4-Aminopyridine (as a proxy for this compound)

The neurobiological effects of 4-AP are primarily attributed to its blockade of voltage-gated potassium (Kv) channels.[5] In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-AP enhances neuronal excitability and restores axonal conduction.[5]

Mechanism of Action

4-AP's blockade of potassium channels leads to a prolongation of the action potential, which in turn increases the influx of calcium ions at the presynaptic terminal. This enhanced calcium influx promotes the release of neurotransmitters, thereby improving synaptic transmission.

Signaling Pathway of 4-Aminopyridine Action

Caption: Mechanism of 4-AP at the synapse.

Neuronal Growth Inhibition

While extensive data on this compound is lacking, one study has reported that it inhibited the growth of rat striatal neurons in cell culture. The parent compound, 4-AP, has shown dose-dependent effects on neuronal activity, which can be either neuroprotective or neurotoxic.[6] High concentrations of 4-AP can lead to hyperexcitability and epileptiform activity, which can be detrimental to neuronal health and growth.[7]

Quantitative Data on 4-Aminopyridine

Due to the scarcity of quantitative data for this compound, the following table summarizes pharmacokinetic parameters for 4-aminopyridine. This data is crucial for designing in vitro and in vivo experiments.

| Parameter | Species | Value | Reference |

| Pharmacokinetics | |||

| Elimination Half-life | Dogs | 125 ± 23 min | [8] |

| Guinea Pigs | 65 - 71 min | [9] | |

| Humans (SCI patients) | 5.6 - 7.6 hours (SR formulation) | [10] | |

| Peak Plasma Time | Humans (SCI patients) | 2.6 - 3.7 hours (SR formulation) | [10] |

| Volume of Distribution | Dogs | 2517 ± 363 ml/kg | [8] |

| Clearance | Dogs | 21 ± 4 ml/kg/min | [8] |

| In Vitro Activity | |||

| Epileptiform Activity | Rat Hippocampal Slices | 5 and 10 µM | [7] |

| Increased Neuronal Activity | Rat Cortical Co-cultures | 100 µM |

Experimental Protocols: Neurite Outgrowth Inhibition Assay

This protocol provides a general framework for assessing the effect of a test compound on neurite outgrowth, a key process in neuronal development and regeneration. This can be adapted to study either 4-AP or, when available, this compound.

Materials

-

Neuronal cell line (e.g., PC-12, SH-SY5Y) or primary neurons

-

Cell culture medium and supplements

-

Test compound (4-Aminopyridine or this compound)

-

Positive control for inhibition (e.g., Nocodazole)

-

Negative control (vehicle, e.g., DMSO)

-

Poly-D-lysine or Laminin-coated culture plates (e.g., 96-well)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system and analysis software

Procedure

-

Cell Plating: Seed neuronal cells onto coated plates at a density optimized for neurite outgrowth analysis and allow them to adhere.

-

Compound Treatment: Prepare serial dilutions of the test compound, positive control, and negative control. Treat the cells and incubate for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against a neuronal marker.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain.

-

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells.

Experimental Workflow for Neurite Outgrowth Assay

Caption: Workflow for assessing neurite outgrowth.

Conclusion and Future Directions

The neurobiological role of this compound remains an area with significant knowledge gaps. While its parent compound, 4-aminopyridine, has well-documented effects as a potassium channel blocker, it is crucial to determine if the hydroxylated metabolite shares this activity or possesses a unique pharmacological profile. The observation of neuronal growth inhibition by this compound in a single study warrants further investigation to understand the underlying mechanisms and dose-response relationships.

Future research should focus on:

-

Synthesizing and purifying this compound for in-depth biological characterization.

-

Conducting comprehensive in vitro studies to assess its effects on various neuronal cell types and its potential to modulate ion channels.

-

Performing detailed neurite outgrowth and neurotoxicity assays to quantify its impact on neuronal development.

-

Investigating its pharmacokinetic and pharmacodynamic properties to understand its distribution and activity in vivo.

A thorough understanding of the biological activities of this compound will provide a more complete picture of the overall effects of 4-aminopyridine administration and could potentially open new avenues for therapeutic development in neurodegenerative and neurodevelopmental disorders.

References

- 1. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminopyridine produces epileptiform activity in hippocampus and enhances synaptic excitation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Cholinergic Properties of 4-Amino-3-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for investigating the cholinergic properties of 4-Amino-3-hydroxypyridine. Publicly available scientific literature lacks specific quantitative data on the binding affinities and functional activities of this particular compound. Therefore, this guide presents potential mechanisms of action and standardized experimental protocols to facilitate future research. The data tables are templates for the presentation of results from such studies.

Introduction

This compound is a pyridine derivative with potential cholinergic activity. Broadly described as a cholinergic drug, its specific mechanism of action, receptor subtype selectivity, and potency remain to be fully elucidated.[1] It has been suggested that the compound is metabolized into an active form that binds to acetylcholine receptors, leading to an increase in acetylcholine levels and subsequent muscle contraction.[1] This proposed mechanism, however, requires further clarification to distinguish between direct receptor agonism and acetylcholinesterase inhibition. The molecule's water solubility and predicted ability to cross the blood-brain barrier enhance its interest as a potential therapeutic agent for central nervous system disorders.[1]

This guide outlines the necessary experimental approaches to thoroughly characterize the cholinergic profile of this compound.

Postulated Cholinergic Mechanisms of Action

Based on its chemical structure as an aminopyridine derivative and the general description of its effects, several potential cholinergic mechanisms of action can be hypothesized for this compound. The following diagram illustrates these possibilities, which form the basis for the experimental protocols detailed in this guide.

Quantitative Data Summary

The following tables are presented as templates for the systematic reporting of quantitative pharmacological data for this compound.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

| Compound | M1 | M2 | M3 | M4 | M5 |

| This compound | - | - | - | - | - |

| Atropine (Control) | - | - | - | - | - |

| Pirenzepine (M1 Selective Control) | - | - | - | - | - |

Table 2: Nicotinic Receptor Binding Affinities (Ki in nM)

| Compound | α4β2 | α7 | Neuronal Ganglion | Muscle Type |

| This compound | - | - | - | - |

| Nicotine (Control) | - | - | - | - |

| Mecamylamine (Control) | - | - | - | - |

Table 3: Functional Activity at Cholinergic Receptors (EC50 / IC50 in nM)

| Compound | Receptor | Assay Type | Result |

| This compound | M1 | Calcium Mobilization | - |

| This compound | M2 | cAMP Inhibition | - |

| This compound | α4β2 | Ion Flux | - |

| This compound | α7 | Ion Flux | - |

Table 4: Acetylcholinesterase Inhibition

| Compound | Source of AChE | IC50 (nM) |

| This compound | Human recombinant | - |

| This compound | Electric Eel | - |

| Donepezil (Control) | Human recombinant | - |

Experimental Protocols

Detailed methodologies are provided for key experiments to characterize the cholinergic properties of this compound.

Radioligand Binding Assays for Muscarinic and Nicotinic Receptors

This protocol determines the binding affinity of this compound for various cholinergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing individual human muscarinic (M1-M5) or nicotinic (e.g., α4β2, α7) receptor subtypes are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors; [³H]-epibatidine for nicotinic receptors) and a range of concentrations of this compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The filters are washed, and the amount of radioactivity retained on them is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using pharmacological software. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay determines the ability of this compound to inhibit the activity of acetylcholinesterase (AChE).

Methodology:

-

Reaction Mixture: In a 96-well plate, varying concentrations of this compound are pre-incubated with a fixed concentration of AChE (from either human recombinant sources or electric eel) in a phosphate buffer.

-

Initiation of Reaction: The reaction is initiated by adding the substrate, acetylthiocholine, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Detection: If AChE is active, it hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is detected by measuring the absorbance at 412 nm.

-

Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each concentration of the test compound. The concentration of this compound that causes 50% inhibition of AChE activity (IC50) is determined by plotting the percent inhibition against the log concentration of the compound.

In Vitro Functional Assays

These assays determine whether this compound acts as an agonist or antagonist at cholinergic receptors.

-

Calcium Mobilization Assay (for Gq-coupled receptors like M1, M3, M5): Cells expressing the receptor subtype are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist will trigger Gq-protein activation, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. The potency (EC50) of this compound can be determined. To test for antagonism, the assay is run in the presence of a known agonist, and the ability of this compound to inhibit the agonist's effect is measured (IC50).

-

cAMP Assay (for Gi-coupled receptors like M2, M4): Cells expressing the receptor are stimulated with forskolin to increase intracellular cAMP levels. The addition of a muscarinic agonist will activate the Gi protein, inhibiting adenylyl cyclase and thus reducing cAMP levels. The potency of this compound as an agonist (EC50) or antagonist (IC50) can be determined by measuring cAMP levels, typically using an immunoassay.

-

Ion Flux Assay (for nicotinic receptors): Nicotinic receptors are ligand-gated ion channels. Agonist binding leads to channel opening and ion influx (e.g., Ca²⁺, Na⁺). This can be measured using ion-sensitive dyes or by electrophysiological techniques such as patch-clamp recording. The effect of this compound on ion flux will determine its functional activity at these receptors.

Signaling Pathways

Should this compound be identified as a muscarinic or nicotinic agonist, it would trigger specific intracellular signaling cascades. The diagrams below illustrate the canonical pathways.

Conclusion

While this compound has been identified as a compound with cholinergic properties, a detailed characterization is required to understand its therapeutic potential. The experimental protocols and frameworks provided in this guide offer a systematic approach to elucidating its specific mechanism of action, receptor binding profile, and functional activity. The resulting data will be crucial for any future drug development efforts centered on this molecule.

References

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of 4-Amino-3-hydroxypyridine

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted blood-brain barrier (BBB) permeability of 4-Amino-3-hydroxypyridine, a heterocyclic amine of interest in neuroscience and medicinal chemistry. Due to a lack of direct experimental data on its central nervous system (CNS) penetration, this paper synthesizes information on its physicochemical properties, compares it to the known CNS-active agent 4-aminopyridine, and outlines detailed experimental protocols for its empirical evaluation. This guide is intended to serve as a foundational resource for researchers investigating the potential CNS applications of this and similar molecules.

Core Concepts: Physicochemical Determinants of BBB Permeability

The ability of a molecule to cross the blood-brain barrier is fundamentally governed by its physicochemical properties. The BBB is a highly selective, lipophilic interface that restricts the passage of many substances from the bloodstream into the brain parenchyma. Key molecular characteristics that favor passive diffusion across the BBB include:

-

Low Molecular Weight: Generally, molecules with a molecular weight under 400-500 Da exhibit better BBB penetration.

-

High Lipophilicity: A high octanol-water partition coefficient (logP) indicates a greater affinity for lipid environments, facilitating passage through the lipid membranes of the BBB endothelial cells. An optimal logP for BBB penetration is often considered to be in the range of 1.5 to 2.5.

-

Low Polar Surface Area (PSA): The PSA, which is the sum of the surface areas of polar atoms in a molecule, is a strong predictor of membrane permeability. A lower PSA, typically under 90 Ų, is associated with improved BBB penetration.

-

Limited Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors reduces the molecule's interaction with water, favoring its partitioning into the lipid membrane.

-

Ionization State (pKa): The pKa of a molecule determines its charge at physiological pH (around 7.4). The un-ionized form of a drug is generally more lipid-soluble and therefore more likely to cross the BBB.

Quantitative Data Presentation

To facilitate a comparative analysis, the following table summarizes the key physicochemical properties of this compound alongside the well-characterized BBB-penetrant, 4-aminopyridine. The data for this compound is derived from computational predictions, highlighting the need for future experimental validation.

| Property | This compound | 4-aminopyridine | Significance for BBB Permeability |

| Molecular Weight ( g/mol ) | 110.11[1] | 94.11[2] | Both are well below the typical 400-500 Da cutoff, favoring permeability. |

| Predicted logP (XLogP3) | -0.3[1] | 0.3[2] | The negative logP of this compound suggests higher hydrophilicity and potentially lower BBB penetration compared to 4-aminopyridine. |

| Topological Polar Surface Area (TPSA) (Ų) | 55.1[1] | 38.9[2] | Both are well below the 90 Ų guideline, which is favorable for BBB penetration. The lower TPSA of 4-aminopyridine is advantageous. |

| Hydrogen Bond Donors | 2 | 1 | The additional hydrogen bond donor on this compound may slightly hinder its ability to cross the BBB. |

| Hydrogen Bond Acceptors | 2 | 2 | Both molecules have a similar number of hydrogen bond acceptors. |

| Predicted pKa | 10.78 | 9.17 | Both molecules will be significantly protonated at physiological pH 7.4, which could limit passive diffusion. |

Based on this comparative analysis, the higher polarity (lower logP) and additional hydrogen bond donor of this compound suggest that it may have a lower intrinsic BBB permeability than 4-aminopyridine. However, its low molecular weight and favorable TPSA indicate that some level of CNS penetration is plausible and warrants experimental investigation.

Visualizing Key Concepts and Workflows

To further elucidate the principles and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Physicochemical properties influencing BBB permeability.

Caption: A general experimental workflow for assessing BBB permeability.

Experimental Protocols

The following are detailed methodologies for key experiments to empirically determine the BBB permeability of this compound.

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive, transcellular permeability of this compound across an artificial lipid membrane, providing a high-throughput initial screen.

Methodology:

-

Membrane Preparation: A filter plate (e.g., 96-well format) is coated with a solution of a lipid mixture (e.g., 2% w/v lecithin in dodecane) to form an artificial membrane.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution at a relevant pH (e.g., pH 7.4) to the desired final concentration.

-

Assay Procedure:

-

The acceptor wells of a 96-well plate are filled with buffer.

-

The lipid-coated filter plate is placed on top of the acceptor plate.

-

The donor wells (the filter plate) are filled with the compound solution.

-

The entire assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

-

-

Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [(-V_D * V_A) / ((V_D + V_A) * A * t)] * ln[1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))]

Where:

-

V_D and V_A are the volumes of the donor and acceptor compartments, respectively.

-

A is the surface area of the membrane.

-

t is the incubation time.

-

C_A(t) is the concentration of the compound in the acceptor compartment at time t.

-

C_D(0) is the initial concentration of the compound in the donor compartment.

-

In Vitro Cell-Based Transwell Assay (e.g., using hCMEC/D3 cells)

Objective: To evaluate the permeability of this compound across a monolayer of human cerebral microvascular endothelial cells, which mimics the BBB more closely by including cellular components and tight junctions.

Methodology:

-

Cell Culture: hCMEC/D3 cells are cultured on semi-permeable Transwell inserts until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER) to confirm tight junction integrity.

-

Compound Application: The culture medium in the apical (luminal) chamber is replaced with medium containing a known concentration of this compound. The basolateral (abluminal) chamber contains fresh medium.

-

Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber, and the volume is replaced with fresh medium. A sample from the apical chamber is also taken at the beginning and end of the experiment.

-

Quantification: The concentration of this compound in the collected samples is measured by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the rate of appearance of the compound in the basolateral chamber over time.

In Vivo Brain-to-Plasma Concentration Ratio (Kp) in Rodents

Objective: To determine the extent of this compound distribution into the brain tissue after systemic administration in a living organism.

Methodology:

-

Animal Dosing: A cohort of rodents (e.g., male Sprague-Dawley rats) is administered this compound via a relevant route (e.g., intravenous or oral).

-

Sample Collection: At a predetermined time point (e.g., when brain and plasma concentrations are expected to be at equilibrium), animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following, the animals are euthanized, and the brains are harvested.

-

Sample Processing:

-

Blood is centrifuged to obtain plasma.

-

Brains are rinsed, weighed, and homogenized in a suitable buffer.

-

-

Quantification: The concentration of this compound in both the plasma and brain homogenate is determined by LC-MS/MS.

-

Kp Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as:

Kp = C_brain / C_plasma

Where:

-

C_brain is the concentration of the compound in the brain homogenate.

-

C_plasma is the concentration of the compound in the plasma.

-

Conclusion

While direct experimental evidence is currently lacking, a physicochemical analysis of this compound suggests that its potential for blood-brain barrier penetration may be lower than that of the structurally similar compound, 4-aminopyridine, primarily due to its increased polarity. However, its low molecular weight and favorable polar surface area indicate that CNS penetration is not precluded. The experimental protocols detailed in this guide provide a clear path forward for the empirical determination of its BBB permeability. The data generated from these studies will be critical for assessing the feasibility of developing this compound and its derivatives as centrally acting therapeutic agents.

References

Degradation of 4-Aminopyridine to 4-Amino-3-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine (4-AP), a potassium channel blocker used in the treatment of multiple sclerosis, undergoes metabolic transformation in biological systems. Understanding its degradation pathways is crucial for assessing its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth overview of the primary degradation pathway of 4-aminopyridine to its main metabolite, 4-amino-3-hydroxypyridine, with a focus on the mammalian metabolic route. Additionally, a plausible microbial degradation pathway is discussed. This document includes detailed experimental protocols for key analytical methods, quantitative data summaries, and visualizations of the degradation pathways to support further research and drug development efforts.

Mammalian Metabolic Pathway

In humans and other mammals, the degradation of 4-aminopyridine is primarily a metabolic process occurring in the liver. The main pathway involves the hydroxylation of the pyridine ring to form this compound. This is followed by a phase II conjugation reaction, leading to the formation of a sulfate conjugate.[1][2]

The initial and rate-limiting step of hydroxylation is catalyzed by the cytochrome P450 (CYP) enzyme system.[1] Specifically, CYP2E1 has been identified as the major enzyme responsible for this transformation.[1]

The overall mammalian metabolic pathway can be summarized as follows:

-

Hydroxylation: 4-aminopyridine is hydroxylated at the 3-position of the pyridine ring by CYP2E1 to form this compound.

-